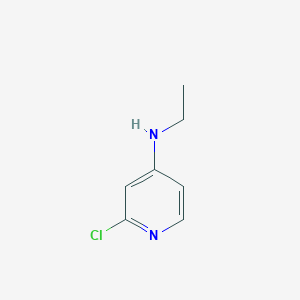

2-chloro-N-ethylpyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKJUFLUKBLLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-chloro-N-ethylpyridin-4-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Pyridine Derivative

In the vast landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a core component in a multitude of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and capacity for diverse chemical modifications make it a cornerstone in the design of novel therapeutics.[1] Within this important class of compounds, 2-chloro-N-ethylpyridin-4-amine, identified by its CAS number 931419-00-0 , represents a specific yet under-explored derivative with significant potential.[2] This in-depth technical guide aims to provide a comprehensive overview of this molecule, from its fundamental properties and logical synthesis to its potential applications in drug discovery, by drawing upon established knowledge of the parent 4-amino-2-chloropyridine scaffold.

The strategic placement of a chlorine atom at the 2-position and an N-ethylamino group at the 4-position of the pyridine ring creates a molecule with a unique combination of reactivity and structural features. This guide will delve into the causality behind the synthetic strategies for this compound, its physicochemical characteristics, and the rationale for its potential as a valuable intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 931419-00-0 | [2] |

| Molecular Formula | C₇H₉ClN₂ | [2][3] |

| Molecular Weight | 156.62 g/mol | [2] |

| Monoisotopic Mass | 156.04543 Da | [3] |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| Purity | >95% (commercially available) | [2] |

| SMILES | CCNC1=CC(=NC=C1)Cl | [3] |

| InChI | InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10) | [3] |

| XlogP (predicted) | 2.2 | [3] |

The Strategic Importance of the 4-Amino-2-chloropyridine Scaffold

The core of this compound is the 4-amino-2-chloropyridine moiety. This scaffold is a crucial intermediate in the synthesis of a range of biologically active molecules, from pharmaceuticals to agrochemicals.[4][5] Its utility stems from the presence of multiple reactive sites that allow for selective functionalization. The amino group can be readily alkylated, acylated, or used in coupling reactions, while the chlorine atom is susceptible to nucleophilic substitution, providing a handle for introducing further complexity.

Notably, 4-amino-2-chloropyridine is a key building block for certain plant growth regulators, such as Forchlorfenuron (CPPU), which is a phenylurea derivative.[5] This highlights the biological relevance of this scaffold and suggests that N-alkylated derivatives like this compound could exhibit interesting biological activities of their own.

Synthesis of this compound: A Proposed Pathway

While specific, detailed protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, a logical and efficient synthetic route can be designed based on well-established transformations of pyridine derivatives. The proposed synthesis is a two-stage process, beginning with the synthesis of the key intermediate, 4-amino-2-chloropyridine, followed by the selective N-ethylation of the 4-amino group.

Stage 1: Synthesis of 4-Amino-2-chloropyridine

The most common and industrially scalable method for the synthesis of 4-amino-2-chloropyridine starts from 2-chloropyridine.[4][5] This method involves a three-step process: N-oxidation, nitration, and subsequent reduction of the nitro group.

Experimental Protocol:

-

N-Oxidation of 2-Chloropyridine:

-

In a suitable reaction vessel, dissolve 2-chloropyridine in an acetic acid medium.

-

While stirring, heat the solution to approximately 50°C.

-

Slowly add 30% hydrogen peroxide to the reaction mixture. The N-oxidation activates the pyridine ring, particularly at the 4-position, for subsequent electrophilic substitution.[4][5]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize it to precipitate the 2-chloropyridine-N-oxide. Filter and dry the product.

-

-

Nitration of 2-Chloropyridine-N-oxide:

-

In a flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid.

-

Slowly add the 2-chloropyridine-N-oxide to the cooled acid.

-

Add a nitrating agent, such as concentrated nitric acid, dropwise while maintaining a low temperature. The N-oxide group directs the nitration to the 4-position.[6]

-

After the addition is complete, allow the reaction to proceed until TLC analysis indicates the formation of 2-chloro-4-nitropyridine-N-oxide is complete.[6]

-

Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.[6] Filter and dry the 2-chloro-4-nitropyridine-N-oxide.

-

-

Reduction of 2-Chloro-4-nitropyridine-N-oxide:

-

Suspend the 2-chloro-4-nitropyridine-N-oxide in a solvent such as glacial acetic acid.[6]

-

Add a reducing agent, such as iron powder, in portions.[6]

-

Heat the mixture to reflux and monitor the reaction by TLC.[6]

-

Once the reaction is complete, cool the mixture, filter to remove the iron salts, and neutralize the filtrate to precipitate the 4-amino-2-chloropyridine.

-

The crude product can be purified by recrystallization.

-

Stage 2: N-Ethylation of 4-Amino-2-chloropyridine

The final step is the selective ethylation of the 4-amino group. This can be achieved through reductive amination or direct alkylation.

Experimental Protocol (Reductive Amination):

-

Imine Formation:

-

Dissolve 4-amino-2-chloropyridine in a suitable solvent (e.g., methanol).

-

Add acetaldehyde and a catalytic amount of acid.

-

Stir the reaction mixture at room temperature to form the corresponding imine.

-

-

Reduction:

-

Add a selective reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the reaction mixture.[7] This will reduce the imine to the secondary amine, yielding this compound.[7]

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery and Development

While direct biological activity data for this compound is scarce in the public domain, its structural features suggest several potential applications in drug discovery. The 4-amino-2-chloropyridine scaffold is a known pharmacophore, and the addition of the N-ethyl group can modulate properties such as lipophilicity, metabolic stability, and target binding.

Potential Therapeutic Areas:

-

Oncology: Substituted pyridines are prevalent in kinase inhibitors used in cancer therapy. The this compound scaffold could be elaborated to target specific kinases involved in cell signaling pathways.

-

Neuroscience: The pyridine ring is a common feature in drugs targeting the central nervous system. Derivatives of 4-aminopyridine have been investigated for their potential in treating neurological disorders.

-

Infectious Diseases: The pyridine nucleus is found in various antimicrobial and antiviral agents. The unique substitution pattern of this compound could be exploited to develop new anti-infective compounds.

The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor derived from this scaffold could act:

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound is a pyridine derivative with a confirmed chemical identity but limited published research. However, based on the well-established chemistry and biological importance of its core scaffold, 4-amino-2-chloropyridine, it is evident that this compound holds significant potential as a building block in medicinal chemistry and drug discovery. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological properties. Future research should focus on the synthesis and screening of libraries based on this scaffold to uncover novel therapeutic agents for a range of diseases. The combination of the reactive chlorine atom and the modifiable N-ethylamino group makes this compound a versatile platform for the generation of molecular diversity.

References

- FAQ. (2019, December 9). What are the Applications and Synthesis Methods of 4-Amino-2-Chloropyridine?

- Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.

- Google Patents. (2011). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Thoreauchem. This compound-931419-00-0. Retrieved from [Link]

- Google Patents. (2015). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

- Springer Nature. (2025, August 9).

-

MDPI. (2022, September 19). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Retrieved from [Link]

-

PubChemLite. This compound (C7H9ClN2). Retrieved from [Link]

-

ResearchGate. (PDF) 2-Chloropyrimidin-4-amine. Retrieved from [Link]

-

PMC. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

-

MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]

-

PMC. 2-Chloropyrimidin-4-amine. Retrieved from [Link]

- Google Patents. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.

-

Chemsrc. (2-CHLORO-PYRIDIN-4-YL)-DIMETHYL-AMINE | CAS#:59047-70-0. Retrieved from [Link]

Sources

- 1. 2-chloro-N-ethyl-5-nitropyridin-4-amine | 607373-89-7 | Benchchem [benchchem.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. PubChemLite - this compound (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

"2-chloro-N-ethylpyridin-4-amine" molecular structure

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

The molecule 2-chloro-N-ethylpyridin-4-amine (CAS: 931419-00-0) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical bifunctional intermediate, primarily utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and GPCR modulators. Its utility stems from its orthogonal reactivity: the C4-amino group acts as a hydrogen bond donor/acceptor for the ATP-binding pocket of kinases, while the C2-chlorine atom provides an electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis, and downstream applications in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with an ethylamino group. The electronic interplay between the electron-withdrawing chlorine (

Key Molecular Descriptors

| Property | Value / Description | Significance in Drug Design |

| IUPAC Name | This compound | Unambiguous identification |

| CAS Number | 931419-00-0 | Registry tracking |

| Molecular Formula | MW: 156.61 g/mol (Fragment-like) | |

| LogP (Calc) | ~1.8 – 2.1 | Optimal lipophilicity for membrane permeability |

| pKa (Pyridine N) | ~4.5 – 5.0 | Reduced basicity due to C2-Cl inductive effect |

| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinases |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Receptor interaction points |

Electronic Environment

The C2-chlorine atom exerts a strong inductive withdrawing effect, deactivating the ring electron density but simultaneously activating the C4 position toward nucleophilic attack during synthesis. The C4-ethylamino group introduces a mesomeric donation (

Synthetic Routes & Process Optimization

The primary challenge in synthesizing this compound is regioselectivity . The starting material, 2,4-dichloropyridine, has two electrophilic sites.

The Regioselectivity Paradox

In nucleophilic aromatic substitution (

-

Mechanism: Attack at C4 forms a Meisenheimer intermediate where the negative charge is delocalized onto the pyridine nitrogen (para-like resonance). This is energetically more stable than the intermediate formed by attack at C2 (ortho-like resonance).

-

Sterics: The C4 position is less sterically hindered than C2, which is flanked by the ring nitrogen.

Optimized Protocol: Displacement

Objective: Selective mono-amination at C4.

-

Reagents: 2,4-Dichloropyridine (1.0 eq), Ethylamine (2.0M in THF, 1.1 eq), Triethylamine (1.5 eq).

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

-

Conditions: Sealed tube, 70°C – 80°C.

Step-by-Step Methodology:

-

Charge: Load a pressure vessel with 2,4-dichloropyridine dissolved in THF.

-

Addition: Add Triethylamine (base scavenger) followed by slow addition of Ethylamine solution.

-

Reaction: Seal and heat to 80°C for 4–6 hours. Note: Monitoring by HPLC is critical to stop the reaction before double substitution occurs.

-

Work-up: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc and wash with water to remove amine salts.

-

Purification: The crude usually contains ~90% C4-product and ~10% C2-isomer. Separation is achieved via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes). The C4-isomer is typically more polar.

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to intermediate stabilization.

Reactivity Profile & Modular Functionalization

Once synthesized, the scaffold serves as a divergence point. The 2-chloro group is a "dormant" electrophile that can be activated under metal catalysis.

Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)

Used to attach aryl or heteroaryl groups at the C2 position, extending the pharmacophore into the hydrophobic pocket of a target protein.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Outcome: Bi-aryl systems (e.g., 4-(ethylamino)-2-phenylpyridine).

Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce a second amine at the C2 position, common in generating di-amino pyridine drugs.

-

Catalyst:

+ Xantphos (Ligand). -

Base:

(Sodium tert-butoxide). -

Significance: Allows the creation of "privileged" 2,4-diaminopyridine scaffolds found in ALK and ROS1 inhibitors.

Functionalization Logic Diagram

Figure 2: Divergent synthesis capabilities of the scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (VEGFR/EGFR)

The 2-aminopyridine motif (derived from this scaffold) mimics the adenine ring of ATP.

-

Binding Mode: The Pyridine N1 acts as a hydrogen bond acceptor, while the C4-amino group (N-ethyl) acts as a donor to the hinge region of the kinase.

-

Bioisosterism: This scaffold is a pyridine bioisostere of the pyrimidine core found in Pazopanib (Votrient), a potent tyrosine kinase inhibitor.

Agrochemicals

Derivatives of 4-amino-2-chloropyridine are precursors to cytokinins (plant growth regulators), specifically substituted phenylureas (e.g., Forchlorfenuron analogs).[1]

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Signal Word: Warning.

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with strong oxidizing agents.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is prone to oxidation over long periods.

-

References

-

BenchChem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.

-

WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and Pyridines).

-

National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

-

Sigma-Aldrich. Product Specification: 2-Chloro-N-ethylpyrimidin-4-amine (Analogous Chemistry). [2]

-

Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine (CN102101841B).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-chloro-N-ethylpyridin-4-amine

Abstract

This application note details the optimized protocol for synthesizing 2-chloro-N-ethylpyridin-4-amine from 2,4-dichloropyridine . While 2,4-dichloropyridine contains two electrophilic sites, this guide demonstrates how to leverage electronic differentiation to achieve high regioselectivity for the C4 position (

Introduction & Strategic Analysis

The 2-chloropyridine scaffold is ubiquitous in medicinal chemistry, serving as a "hinge binder" in various kinase inhibitors. The synthesis of This compound requires the displacement of a chlorine atom by ethylamine.

The Regioselectivity Challenge

The starting material, 2,4-dichloropyridine, possesses two potential sites for nucleophilic attack: C2 and C4.[1][2][3][4][5][6]

-

C2 Position: Adjacent to the nitrogen; highly activated by inductive electron withdrawal (

effect). -

C4 Position: Para-like position; activated by resonance (

effect).

Expert Insight: Although the C2 position is inductively closer to the electronegative nitrogen, the C4 position is kinetically favored for nucleophilic aromatic substitution (

Mechanistic Pathway

To ensure reproducibility, researchers must understand the competing pathways. The reaction is under kinetic control . High temperatures or prolonged reaction times can sometimes lead to double substitution (2,4-bis(ethylamino)pyridine) or thermodynamic equilibration, though the latter is rare in irreversible

Pathway Visualization

The following diagram illustrates the preferential formation of the C4-intermediate.

Figure 1: Kinetic pathway favoring C4 substitution due to superior resonance stabilization of the intermediate.

Experimental Protocol

Scale: 5.0 mmol (approx. 740 mg of starting material)

Target Yield: 75–85%

Purity:

Materials

| Reagent | MW ( g/mol ) | Equiv.[6][7][8][9][10][11][12][13] | Amount | Role |

| 2,4-Dichloropyridine | 147.99 | 1.0 | 740 mg | Substrate |

| Ethylamine (2.0M in THF) | 45.08 | 3.0 | 7.5 mL | Nucleophile/Base |

| Ethanol (Absolute) | Solvent | N/A | 5.0 mL | Polar Protic Solvent |

| Triethylamine (TEA) | 101.19 | 1.2 | 0.84 mL | Aux.[6] Base (Optional)* |

*Note: Ethylamine is used in excess to act as its own base. If using expensive amines, use 1.1 equiv amine + 1.2 equiv TEA.

Step-by-Step Procedure

-

Setup:

-

Use a 15 mL pressure-rated glass tube (e.g., Ace Glass or similar) with a Teflon screw cap.

-

Add 2,4-dichloropyridine (740 mg, 5.0 mmol) and a magnetic stir bar.

-

Add Ethanol (5 mL). Stir until dissolved.

-

Add Ethylamine solution (7.5 mL, 15 mmol) dropwise.

-

-

Reaction:

-

Seal the tube tightly.

-

Heat the reaction block to 80°C .

-

Stir vigorously for 4–6 hours .

-

Checkpoint: Monitor by TLC (20% Ethyl Acetate in Hexanes). The starting material (

) should disappear. The C4 product (

-

-

Workup:

-

Cool the tube to room temperature. Caution: Open carefully in a fume hood to release residual pressure.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove volatiles (THF/EtOH/Excess Amine).

-

Resuspend the residue in Ethyl Acetate (30 mL) .

-

Wash with Saturated NaHCO₃ (2 x 15 mL) followed by Brine (15 mL) .

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.[14]

-

-

Purification (Critical):

-

The crude oil usually contains ~5-10% of the C2 regioisomer.

-

Flash Column Chromatography: Silica Gel (230-400 mesh).

-

Eluent Gradient: 0%

30% Ethyl Acetate in Hexanes. -

Collect the major fraction.[8]

-

Process Workflow

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation (Self-Validating the Protocol)

To confirm you have the correct regioisomer (C4-substituted) and not the C2-substituted byproduct, analyze the 1H NMR coupling constants .

Expected Data for Target (C4-substitution)

-

Structure: The chlorine remains at C2. The amino group is at C4.[7]

-

1H NMR (DMSO-d6 or CDCl3):

-

C6-H (Proton adjacent to N): Doublet,

ppm ( -

C3-H (Proton between Cl and Amine): Doublet,

ppm ( -

C5-H: Doublet of doublets,

ppm. -

NH: Broad singlet/triplet (exchangeable).

-

Differentiation Rule: If you isolated the C2-substituted isomer (4-chloro-N-ethylpyridin-2-amine), the remaining chlorine at C4 would cause a different splitting pattern. The proton at C3 would be a singlet (or very small coupling) and would be less shielded than in the target compound. Furthermore, C4-substitution typically yields a more polar compound than C2-substitution on TLC.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Temperature too low or amine lost. | Ensure sealed tube is tight. Increase Temp to 90°C. Do not exceed 100°C to avoid decomposition. |

| Poor Regioselectivity | Reaction run too hot or too long (thermodynamic control). | Reduce temperature to 60°C and extend time. Use a less polar solvent (e.g., Toluene) which can sometimes enhance steric differentiation. |

| Double Substitution | Large excess of amine used at high temp. | Strictly limit amine to 2.5-3.0 equivalents. Monitor reaction closely. |

| Emulsion during workup | Amphiphilic nature of product. | Add a small amount of MeOH to the organic layer or saturate aqueous layer with solid NaCl. |

Safety Information (MSDS Highlights)

-

2,4-Dichloropyridine: Irritant, toxic if swallowed.

-

Ethylamine: Extremely flammable, corrosive, volatile. Handle only in a fume hood.

-

Pressure Tube: Risk of over-pressurization. Use a blast shield.

References

-

Luo, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(12), 2523–2526. Link(Note: Describes the analogous pyrimidine system, establishing the C4-selectivity rule).

-

BenchChem Technical Support. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. Link(General reactivity profiles).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming regioselectivity in pyridines).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 128464, 2,4-Dichloropyridine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. studylib.net [studylib.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 14. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

Application Note & Protocol: N-Ethylation of 2-Chloro-4-Aminopyridine

Abstract

This document provides a comprehensive guide for the N-ethylation of 2-chloro-4-aminopyridine, a critical transformation for synthesizing intermediates used in medicinal chemistry and agrochemistry.[1] The resulting product, 2-chloro-N-ethylpyridin-4-amine, serves as a key building block for various bioactive molecules, including plant growth regulators that function as cytokinins.[1][2] This application note details two reliable protocols: a classical direct alkylation using an ethyl halide and a reductive amination approach. It offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and guidance for process optimization and troubleshooting.

Introduction & Scientific Rationale

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[3] Specifically, N-alkylation of aminopyridines is a fundamental step in creating diverse molecular libraries for drug discovery and in the synthesis of targeted active ingredients.[1] 2-Chloro-4-aminopyridine is a valuable starting material due to its dual reactive sites: the amino group and the chloro-substituted pyridine ring.

The primary challenge in the N-alkylation of aminopyridines is controlling selectivity. Direct alkylation of the exocyclic amino group can be complicated by potential over-alkylation, leading to the formation of tertiary amines, or competing alkylation at the pyridine ring nitrogen.[4]

This guide presents two robust methods to achieve selective N-ethylation:

-

Direct Alkylation with an Ethyl Halide: This is a standard SN2 reaction where a base deprotonates the amino group, increasing its nucleophilicity to attack an ethyl halide (e.g., ethyl bromide or ethyl iodide). The choice of a non-nucleophilic base and a polar aprotic solvent is crucial to favor the desired reaction pathway.

-

Reductive Amination: This two-step, one-pot process involves the formation of an intermediate imine by reacting the amine with acetaldehyde. The imine is then immediately reduced to the secondary amine using a selective reducing agent. This method is highly effective at preventing the over-alkylation that can plague direct alkylation methods.[4]

Protocol I: Direct N-Ethylation with Ethyl Bromide

This protocol details the direct alkylation of 2-chloro-4-aminopyridine using ethyl bromide and a suitable base in a polar aprotic solvent.

Materials & Reagents

| Reagent/Material | Formula | MW ( g/mol ) | M/Eq | Amount | Notes |

| 2-Chloro-4-aminopyridine | C₅H₅ClN₂ | 128.56 | 1.0 | 1.29 g | Starting material |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 1.2 | 480 mg | Strong, non-nucleophilic base |

| Ethyl Bromide | C₂H₅Br | 108.97 | 1.3 | 0.95 mL | Alkylating agent |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | Polar aprotic solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~100 mL | Extraction solvent |

| Saturated aq. NaHCO₃ | - | - | - | ~30 mL | Quenching/washing |

| Brine (Saturated aq. NaCl) | - | - | - | ~30 mL | Washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |

Experimental Workflow Diagram

Caption: Experimental workflow for direct N-ethylation.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-aminopyridine (1.29 g, 10 mmol).[1] Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Base Addition: Add anhydrous DMF (20 mL) to dissolve the starting material. Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion, 480 mg, 12 mmol) in small portions.

-

Scientist's Note: Sodium hydride is a strong base that irreversibly deprotonates the amine, generating a highly nucleophilic pyridinide anion. Adding it at 0°C controls the exothermic reaction and any potential side reactions. Using a polar aprotic solvent like DMF is essential as it solvates the cation (Na⁺) without interfering with the nucleophile.

-

-

Addition of Ethylating Agent: While maintaining the temperature at 0°C, slowly add ethyl bromide (0.95 mL, 13 mmol) to the reaction mixture dropwise.[1]

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 to 24 hours.[1]

-

Scientist's Note: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Workup: Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution (~20 mL) to destroy any unreacted NaH.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[1] Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL) to remove residual DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1] Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.

Protocol II: Reductive Amination

This protocol offers an alternative route that minimizes the risk of over-alkylation by forming and reducing an imine in situ.

Materials & Reagents

| Reagent/Material | Formula | MW ( g/mol ) | M/Eq | Amount | Notes |

| 2-Chloro-4-aminopyridine | C₅H₅ClN₂ | 128.56 | 1.0 | 1.29 g | Starting material |

| Acetaldehyde | C₂H₄O | 44.05 | 1.5 | 0.84 mL | Aldehyde source |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 1.5 | 3.18 g | Selective reducing agent |

| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 25 mL | Reaction solvent |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | 0.1 mL | Catalyst for imine formation |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~100 mL | Extraction solvent |

| Saturated aq. NaHCO₃ | - | - | - | ~50 mL | Quenching/washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |

Reaction Scheme & Mechanism

Caption: Two-step mechanism of reductive amination.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-4-aminopyridine (1.29 g, 10 mmol) in dichloroethane (25 mL).

-

Reagent Addition: Add acetaldehyde (0.84 mL, 15 mmol) followed by a catalytic amount of glacial acetic acid (approx. 2-3 drops). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Scientist's Note: The acid catalyzes the dehydration step required for imine formation. The reaction is typically an equilibrium process, but the subsequent reduction drives the reaction to completion.

-

-

Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the mixture in one portion.

-

Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing imines in the presence of less reactive carbonyls.[4] It is less reactive towards aldehydes than sodium borohydride, reducing the chance of reducing the starting acetaldehyde.

-

-

Reaction: Stir the reaction at room temperature for 4 to 12 hours, monitoring by TLC until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography as described in Protocol I.

Troubleshooting & Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield (Direct Alkylation) | 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Insufficient reaction time. | 1. Ensure NaH is fresh and added under inert atmosphere. Consider a stronger base if necessary. 2. Use fresh ethyl bromide or switch to the more reactive ethyl iodide. 3. Extend reaction time and monitor closely with TLC. |

| Over-alkylation Product | 1. Excess alkylating agent. 2. Reaction temperature too high. | 1. Use closer to 1.1 equivalents of the ethyl halide. 2. Maintain lower reaction temperatures for longer periods. 3. Switch to the reductive amination protocol. |

| No Reaction (Reductive Amination) | 1. Inactive reducing agent. 2. Failure of imine formation. | 1. Use fresh NaBH(OAc)₃; it can be hygroscopic. 2. Ensure catalytic acid was added. Consider adding molecular sieves to remove water and drive the equilibrium. |

| Difficult Purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A shallow gradient (e.g., 5% to 20% EtOAc in hexanes) often improves separation. |

Conclusion

The selective N-ethylation of 2-chloro-4-aminopyridine can be successfully achieved through either direct alkylation or reductive amination. Direct alkylation with an ethyl halide and a strong base like sodium hydride is effective but requires careful control to prevent over-alkylation. Reductive amination offers a milder and often more selective alternative, effectively eliminating the formation of tertiary amine byproducts. The choice of method will depend on substrate sensitivity, available reagents, and desired purity profile. Both protocols outlined provide a robust foundation for researchers and drug development professionals working with substituted pyridine intermediates.

References

-

ResearchGate. (n.d.). Alkylation of 4-alkylaminopyridine. [Diagram]. Available at: [Link]

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 2-Chloro-N-ethylpyridin-4-amine as a Versatile Precursor for the Synthesis of Advanced Kinase Inhibitors

Abstract: The 4-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This guide provides an in-depth examination of 2-chloro-N-ethylpyridin-4-amine , a highly versatile and strategically functionalized precursor for the rapid construction of diverse kinase inhibitor libraries. We will explore its reactivity profile, detail robust protocols for key synthetic transformations, present a case study on its application in the synthesis of a TYK2 inhibitor scaffold, and provide expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the this compound Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the demand for novel, selective, and potent agents remains high.

The utility of a synthetic precursor in a drug discovery program is defined by its ability to serve as a versatile platform for generating molecular diversity. This compound (Figure 1) is an exemplary building block, possessing two distinct and orthogonally reactive sites:

-

C2-Chloride: An electron-deficient site on the pyridine ring, making it an excellent electrophile for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This position is ideal for introducing aryl, heteroaryl, or alkyl substituents that can be directed toward the solvent-exposed region or deep into the ATP-binding pocket of a target kinase.

-

N4-Ethylamino Group: A nucleophilic secondary amine that can serve as a key hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase. The ethyl group provides a balance of lipophilicity and conformational flexibility.

This dual functionality allows for a modular and efficient approach to synthesizing libraries of kinase inhibitors, enabling rapid exploration of the structure-activity relationship (SAR).

Physicochemical Properties and Reactivity Profile

| Property | Value / Description | Rationale and Implication |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | |

| Appearance | Off-white to pale yellow solid (typical) | |

| Reactivity at C2 | The C-Cl bond is activated by the electron-withdrawing effect of the ring nitrogen, making it susceptible to oxidative addition by Pd(0) catalysts. This is the primary site for diversification.[1] | Enables robust and high-yielding cross-coupling reactions, which are the cornerstone of modern medicinal chemistry. |

| Reactivity at N4 | The secondary amine is a moderate nucleophile and a key pharmacophoric feature. It can be further functionalized (e.g., acylation) if not intended as the hinge-binding motif. | Crucial for establishing the canonical hydrogen bond interactions with the kinase hinge backbone. |

| Basicity (pKa) | The pyridine nitrogen is basic, but its pKa is lowered by the C2-chloro substituent. | Modulated basicity can improve cell permeability and reduce off-target effects, such as interactions with aminergic GPCRs.[2] |

Core Synthetic Pathways & Protocols

The primary value of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. These methods form the foundation for building the complex scaffolds of modern kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow where the precursor is sequentially functionalized to generate a core kinase inhibitor scaffold.

Sources

HPLC purification method for "2-chloro-N-ethylpyridin-4-amine"

Executive Summary

Purification of aminopyridine derivatives, such as 2-chloro-N-ethylpyridin-4-amine , presents distinct chromatographic challenges due to the basicity of the pyridine nitrogen and the secondary amine substituent. These moieties often interact with residual silanols on silica-based columns, leading to severe peak tailing, poor resolution, and reduced loading capacity.

This guide provides a field-proven protocol for the purification of this compound. We prioritize a Low-pH/Ion-Pairing strategy using Trifluoroacetic Acid (TFA) to suppress silanol activity and improve peak symmetry. A secondary High-pH strategy is provided for alternative selectivity.

Physicochemical Analysis & Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

| Property | Value (Est.) | Chromatographic Implication |

| Structure | Pyridine ring + 2-Cl + 4-N-Ethyl | Moderately polar; UV active (254 nm). |

| Basicity ( | ~6.5 - 7.5 | The molecule is positively charged at pH < 5. It will tail on standard silica unless silanols are suppressed. |

| Hydrophobicity ( | ~1.8 - 2.2 | Moderate hydrophobicity. Retains well on C18 columns. |

| Solubility | High in acidic water/MeOH | Ideal for Reverse Phase (RP) injection. |

The "Tailing" Problem:

At neutral pH, the protonated amine interacts with deprotonated silanols (

The Solution: We utilize TFA (Trifluoroacetic Acid) .[1][2] TFA serves two roles:

-

Protonation: It lowers pH (~2.0), ensuring the analyte is fully protonated and silanols are fully protonated (neutral), reducing interaction.

-

Ion-Pairing: The Trifluoroacetate anion (

) forms a hydrophobic ion-pair with the positively charged amine, sharpening the peak and increasing retention on the C18 phase.

Workflow Visualization

The following diagram outlines the decision logic for method selection and scale-up.

Figure 1: Systematic workflow for developing a purification method for basic aminopyridines.

Protocol 1: Analytical Scouting (QC Method)

Before consuming large amounts of solvent, validate separation on an analytical scale.[3]

Instrument: HPLC/UHPLC with DAD (Diode Array Detector).

Column: C18,

Mobile Phase Configuration

-

Solvent A: Water + 0.1% TFA (

)[4] -

Solvent B: Acetonitrile (ACN) + 0.1% TFA (

)[4]-

Note: Always add TFA to both phases to prevent baseline drift.

-

Gradient Table (Analytical)

| Time (min) | % B | Flow (mL/min) | Interaction Mode |

| 0.0 | 5 | 1.0 | Injection/Binding |

| 1.0 | 5 | 1.0 | Isocratic Hold |

| 15.0 | 95 | 1.0 | Linear Elution |

| 17.0 | 95 | 1.0 | Wash |

| 17.1 | 5 | 1.0 | Re-equilibration |

| 22.0 | 5 | 1.0 | Ready |

Success Criteria:

-

Retention Time (

): Analyte should elute between 4–10 minutes. -

Tailing Factor (

): Must be -

Resolution (

):

Protocol 2: Preparative Scale-Up

Once the analytical method is validated, scale up to a preparative column (e.g.,

Step 1: Calculate Scale-Up Factors

Direct geometric scaling ensures the chromatography remains identical.

1. Flow Rate Scaling:

2. Loading Capacity (Injection Volume):

Step 2: The "Focusing Gradient"

Do not run 5–95% on Prep. It wastes solvent and time. Use a "Focused Gradient" centered around the analytical elution %B.

-

Determine Elution %B: If peak elutes at 8.0 min in a 15 min gradient (5-95%), the approx %B is ~50%.

-

Design Prep Gradient: Start 10% below elution point, end 10% above.

Optimized Prep Gradient (Example for elution at 50% B):

| Time (min) | % B | Action |

|---|---|---|

| 0.0 | 5 | Injection |

| 1.0 | 40 | Rapid Ramp to Start |

| 11.0 | 60 | Shallow Gradient (Focus) |

| 12.0 | 95 | Flush |

| 14.0 | 5 | Re-equilibration |

Sample Preparation & Post-Processing

Sample Diluent: Dissolve the crude solid in 50:50 Water:ACN + 0.1% TFA .

-

Critical: The sample pH must match the mobile phase.[5][6] Injecting a basic sample in DMSO into a TFA mobile phase can cause "breakthrough" (sample precipitating or not binding).

Salt Exchange (The TFA Issue): Purification with TFA yields the Trifluoroacetate salt of this compound. This salt can be cytotoxic in biological assays.

-

To Free-Base: Dissolve fraction in EtOAc, wash with Sat.

, dry over -

To HCl Salt: Treat the free base with 4M HCl in Dioxane and evaporate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Silanol interaction.[7] | Increase TFA to 0.2% or switch to High pH method (Ammonium Bicarbonate pH 10). |

| Split Peaks | Solvent mismatch. | Ensure sample diluent contains water (weak solvent). Do not inject 100% DMSO or MeOH. |

| Fronting Peaks | Column overload (Mass). | Reduce injection volume or concentration. |

| Carryover | Sticky basic residue. | Add a "Sawtooth" wash (95% B -> 5% B -> 95% B) between runs. |

High pH Alternative (Method B): If TFA fails to separate impurities, use:

-

Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

-

Column: Must be high-pH stable (e.g., Waters XBridge C18, Phenomenex Gemini NX). Standard silica dissolves at pH > 8.

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[8] (Foundational text on RP-HPLC mechanisms).

-

Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds. Application Note 5990-xxxx.

-

Waters Corporation. (2023). OBD Prep Calculator & Scale-up Formulas.

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A.

-

BenchChem. (2025). Chromatographic Purification of Pyridine Derivatives. Technical Support Center.

Sources

- 1. biotage.com [biotage.com]

- 2. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]

- 3. glsciences.com [glsciences.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

"2-chloro-N-ethylpyridin-4-amine" reaction with arylboronic acids

An Application Note on the Synthesis of N-Ethyl-2-arylpyridin-4-amines via Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a comprehensive guide to the synthesis of N-ethyl-2-arylpyridin-4-amine derivatives through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The N-aryl pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] The Suzuki-Miyaura reaction offers a robust and versatile method for constructing the critical C(sp²)–C(sp²) bond between 2-chloro-N-ethylpyridin-4-amine and various arylboronic acids.[3] This guide details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, discusses optimization strategies for various substrates, and includes a troubleshooting section. The protocols are designed for researchers in synthetic chemistry and drug development, aiming to facilitate the efficient generation of compound libraries for screening and lead optimization.[4]

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds under relatively mild conditions. The reaction's mechanism is a well-established catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[3][5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), which inserts into the carbon-chlorine bond of the this compound. This irreversible step forms a square-planar Pd(II) complex. The reactivity order for halides in this step is I > Br > OTf >> Cl, making the coupling of aryl chlorides like our substrate particularly challenging and often requiring specialized, electron-rich, and bulky phosphine ligands to facilitate this step.[6]

-

Transmetalation: This step involves the transfer of the aryl group from the organoboron species to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species.[8] This boronate then exchanges its aryl group with the halide on the palladium complex, yielding a diorganopalladium(II) intermediate. The choice of base and solvent is critical for the efficiency of this step.[5][8]

-

Reductive Elimination: In the final, product-forming step, the two organic groups (the pyridine and the aryl moiety) on the palladium(II) complex are coupled, forming the desired N-ethyl-2-arylpyridin-4-amine product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.[6][8]

Caption: Suzuki-Miyaura Catalytic Cycle for the Arylation of this compound.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the coupling of various arylboronic acids with this compound. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials and Equipment

-

Reagents: this compound, arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Buchwald ligand (e.g., RuPhos, XPhos), Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃), 1,4-Dioxane (anhydrous), and Water (degassed).

-

Equipment: Schlenk flask or microwave vial, magnetic stirrer hotplate, condenser, nitrogen or argon gas line with manifold, standard laboratory glassware, syringes, and needles.

-

Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).

Step-by-Step Methodology

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the selected base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed solvent(s) via syringe. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction Conditions: Place the sealed flask in a preheated oil bath or aluminum heating block set to the desired temperature (typically 85-110 °C). Stir the mixture vigorously for the specified time (usually 4-24 hours).

-

Monitoring: The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

-

Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.[4] Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-ethyl-2-arylpyridin-4-amine product.

Substrate Scope and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the electronic and steric properties of the arylboronic acid partner. The following table provides representative conditions and expected outcomes for different classes of arylboronic acids, based on established principles for coupling with challenging chloro-heterocycles.[6][10]

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Rationale & Notes |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85-95 | Baseline: Electron-neutral substrate. RuPhos is an excellent ligand for challenging chloro-pyridines due to its electron-richness and bulk, which promotes both oxidative addition and reductive elimination. |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 80-90 | Electron-Rich: The electron-donating group (-OMe) can slightly slow the reductive elimination step, but the reaction remains highly efficient with a robust catalyst system. |

| 3 | 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (3) | Dioxane/H₂O | 90 | 8 | 90-98 | Electron-Poor: The electron-withdrawing group (-CF₃) activates the aryl ring, often leading to faster and cleaner reactions. Less demanding catalyst systems like PdCl₂(dppf) may suffice. |

| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (5) | K₃PO₄ (2) | Toluene | 110 | 18 | 65-75 | Sterically Hindered: The ortho-substituent impedes the approach to the palladium center. A bulkier ligand like XPhos is required to facilitate the coupling, and higher temperatures may be necessary. |

| 5 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | DME/H₂O | 85 | 6 | 75-85 | Heteroaryl: Thiophene boronic acids are generally good coupling partners. A standard catalyst like Pd(PPh₃)₄ is often sufficient, though sulfur can sometimes interfere with the catalyst. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Boronic acid decomposition (protodeboronation). | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use fresh arylboronic acid. Consider using the corresponding pinacol boronate ester, which is more stable.[10] |

| Significant Side Products | 1. Homocoupling (Ar-Ar): Oxygen contamination; reaction temperature too high.2. Dehalogenation: Presence of protic impurities; some ligand/base combinations can promote this. | 1. Improve inert atmosphere technique. Lower the reaction temperature and extend the reaction time.2. Use anhydrous solvents. Screen alternative ligands or bases. |

| Incomplete Reaction | 1. Insufficient catalyst loading for a challenging substrate.2. Steric hindrance slowing the reaction. | 1. Increase catalyst and ligand loading (e.g., from 2 mol% to 5 mol%).2. Switch to a bulkier, more active ligand (e.g., from RuPhos to XPhos) and increase the reaction temperature. |

References

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

-

Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications. [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry. [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. [Link]

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

-

RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. (2017). World Journal of Pharmaceutical and Medical Research. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). PMC. [Link]

-

Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones. Organic Chemistry Portal. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). PMC. [Link]

-

Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. (2007). Express Polymer Letters. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]

-

Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. (1995). Organic Chemistry Portal. [Link]

-

Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023). MDPI. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. [Link]

-

Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). PubMed. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). PMC. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimization of Suzuki coupling with "2-chloro-N-ethylpyridin-4-amine"

Ticket Subject: Optimization of Suzuki coupling with 2-chloro-N-ethylpyridin-4-amine Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

System Analysis: Why is this reaction failing?

You are attempting to couple This compound with a boronic acid. If you are experiencing low conversion or catalyst death, it is likely due to the synergistic negative effects of the substrate's electronic and coordinating properties.

The Dual-Failure Mode

-

Electronic Deactivation (The "Push"): The nitrogen at the 4-position is a strong resonance donor. The N-ethyl group pushes electron density into the pyridine ring, significantly increasing the electron density at the C-Cl bond (2-position). This makes the oxidative addition of Palladium (Pd) into the C-Cl bond—the first and rate-limiting step—extremely difficult compared to a standard chloropyridine.

-

Catalyst Poisoning (The "Pull"): The secondary amine (NH-Et) and the pyridine nitrogen are Lewis basic. They can competitively bind to the Pd center, displacing your phosphine ligands and forming an inactive Pd-amine complex (catalyst resting state).

Recommended Protocol (The "Gold Standard")

Do not use "traditional" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ for this substrate. They lack the electron richness to overcome the deactivation and the bulk to prevent amine binding.

We recommend a Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalyst system.

Optimized Reaction Conditions

| Component | Recommendation | Rationale |

| Catalyst | RuPhos Pd G4 or XPhos Pd G4 (2–5 mol%) | RuPhos is specifically designed to tolerate secondary amines and prevent catalyst poisoning. The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation. |

| Base | K₃PO₄ (anhydrous) (2.0–3.0 equiv) | Stronger than carbonates but milder than alkoxides. Anhydrous conditions prevent the hydrolysis of sensitive boronic acids. |

| Solvent | 1,4-Dioxane or Toluene | Non-polar or weakly polar solvents are preferred. Highly polar solvents (DMF/DMSO) can hydrogen-bond to the amine, increasing electron donation into the ring and further deactivating the chloride. |

| Temperature | 80 °C – 100 °C | High temperature is required to force the difficult oxidative addition and promote ligand dissociation from the amine if poisoning occurs. |

| Concentration | 0.2 M - 0.5 M | Higher concentration helps the intermolecular reaction outcompete background catalyst decomposition. |

Step-by-Step Workflow

-

Charge Solids: In a reaction vial, add This compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), K₃PO₄ (3.0 equiv), and RuPhos Pd G4 (0.02 equiv).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen kills the active catalytic species).

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat to 100 °C for 2–4 hours.

-

Checkpoint: Check conversion via LCMS or TLC.[1] If conversion is <50% after 2 hours, do not extend time; the catalyst is likely dead. See Troubleshooting below.

Troubleshooting Guide

Use this matrix to diagnose specific failure modes in your experiment.

| Symptom | Probable Cause | Corrective Action |

| 0% Conversion (Starting Material Intact) | Oxidative Addition Failure. The catalyst cannot break the C-Cl bond. | Switch to XPhos Pd G4 or PEPPSI-iPr . These are more electron-rich than RuPhos. Increase temperature to 110°C. |

| Stalled Reaction (e.g., stops at 40%) | Catalyst Poisoning. The product (or SM) amine is binding to Pd. | Increase catalyst loading to 5 mol%. Ensure you are using a bulky ligand (RuPhos/BrettPhos) that sterically rejects the amine binding. |

| Protodeboronation (Boronic acid missing) | Unstable Boronic Acid. Heteroaryl boronic acids lose boron faster than they couple. | Add the boronic acid in portions (e.g., 0.5 equiv every hour). Switch base to K₂CO₃ or use a MIDA boronate slow-release system. |

| Homocoupling of Boronic Acid | Oxygen Leak or Excess Oxidant. | Ensure rigorous degassing. Avoid Pd(OAc)₂ if possible (Pd(II) requires reduction); stick to Pd(0) sources or G3/G4 precatalysts. |

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive amine poisoning pathway.

Caption: Figure 1 visualizes the critical failure point: the free amine competing with the ligand for the Palladium center, leading to catalyst death.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl₂? It works for my other chloropyridines. A: Likely not. Pd(dppf)Cl₂ works well for activated (electron-poor) chloropyridines. Your substrate has an electron-donating amine at the 4-position, which deactivates the chloride. You need the extra "power" of a dialkylbiaryl phosphine (Buchwald ligand) to facilitate oxidative addition [1].

Q: Why do you recommend Toluene over DMF? A: While DMF is standard for Suzuki couplings, polar solvents can hydrogen bond with the N-H of your ethylamine group. This interaction increases the electron-donating capability of the nitrogen, further deactivating the pyridine ring. Toluene (non-polar) minimizes this effect, potentially speeding up oxidative addition [2].

Q: I don't have G4 precatalysts. Can I use Pd₂dba₃ + Ligand? A: Yes, but you must "cook" the catalyst. Mix Pd₂dba₃ and your ligand (e.g., XPhos) in the solvent at 80°C for 5-10 minutes before adding the substrate. This ensures the ligand displaces the DBA. If you don't do this, the amine substrate might bind to the Pd before the ligand does, permanently poisoning it.

Q: My boronic acid is a 2-pyridyl boronic acid. Any special tips? A: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation).

-

Use CuCl (1.0 equiv) as a co-mediator (Liebeskind-Srogl type variation).

-

Or, switch to a MIDA boronate ester, which releases the active boron species slowly, keeping the concentration low to prevent decomposition [3].

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][4] Accounts of Chemical Research, 41(11), 1461–1473.

-

Lu, J., Celuszak, H., Paci, I., & Leitch, D. C. (2024).[5] Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0).[5][6] Chemistry – A European Journal.[7]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[4] Journal of the American Chemical Society, 131(20), 6961–6963.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

Technical Support Center: Stability & Handling of 2-chloro-N-ethylpyridin-4-amine

Case ID: T-2CP-STAB-001 Subject: Prevention of Decomposition & Recovery Protocols Applicable Compound: 2-chloro-N-ethylpyridin-4-amine (and related 2-halo-4-aminopyridines)

Executive Summary

You are encountering stability issues with This compound . This scaffold possesses two distinct reactive centers that drive its decomposition: the electron-rich exocyclic amine (prone to oxidation) and the electron-deficient 2-chloropyridine ring (prone to nucleophilic attack/hydrolysis).

This guide provides an autonomous troubleshooting framework. It moves beyond generic advice, offering chemically grounded protocols to diagnose, prevent, and reverse degradation.[1]

Part 1: The Prevention Protocol (Storage & Handling)

The "Cold-Dark-Dry-Inert" Standard

The primary degradation vector for aminopyridines is oxidative coupling (browning) followed by hydrolysis of the halogen. To maintain >98% purity, you must disrupt these pathways immediately upon receipt.

| Parameter | Critical Specification | The "Why" (Chemical Causality) |

| Atmosphere | Argon (Preferred) or Nitrogen | Oxygen promotes the formation of N-oxides and colored diazo-linkages. Argon is heavier than air and provides a better blanket for solids than nitrogen. |

| Temperature | -20°C | Kinetic suppression of |

| Container | Amber Glass + Parafilm/Teflon Tape | Blocks UV light (which catalyzes pyridine ring radical formation) and prevents moisture ingress. |

| Desiccation | Required | The pyridine nitrogen can H-bond with atmospheric water, creating a local basic environment that accelerates hydrolysis of the 2-Cl bond. |

Workflow: Receipt to Long-Term Storage

Do not simply place the commercial bottle in the freezer. Commercial packaging is often permeable.

Figure 1: Optimal intake workflow to prevent "Freeze-Thaw" moisture condensation, the leading cause of hydrolysis.

Part 2: Troubleshooting Decomposition (Diagnosis)

If your material has changed appearance or performance, use this diagnostic matrix.

Symptom: Material turns Brown/Black

-

Diagnosis: Oxidative Degradation .[2]

-

Mechanism: Aminopyridines are electron-rich. Air exposure leads to the formation of N-oxides and subsequent polymerization into conjugated (colored) oligomers.

-

Impact: Usually superficial. The impurity is high-molecular-weight and often insoluble.

-

Solution: Filtration through a short plug of silica or recrystallization (see Part 3).

Symptom: New Peak at [M-36] or [M-18] in LCMS

-

Diagnosis: Hydrolysis (Formation of Pyridone) .

-

Mechanism: The 2-position chlorine is a good leaving group. Moisture, catalyzed by trace acid or the molecule's own basicity, displaces the chlorine (

) to form 2-hydroxy-N-ethylpyridin-4-amine (which tautomerizes to the pyridone). -

Impact: Critical. This impurity is unreactive in

couplings and can poison catalysts. -

Solution: Difficult to separate by crystallization. Requires Acid/Base extraction.

Visualizing the Degradation Pathways

Figure 2: The dual degradation pathways. Oxidation causes color change; Hydrolysis destroys chemical functionality.

Part 3: Recovery & Purification Protocols

If your compound has degraded, do not discard it. Use these "Self-Validating" purification methods.

Method A: Acid-Base Extraction (Best for Hydrolysis Removal)

Why this works: The 2-chloro-4-aminopyridine is basic. The hydrolyzed "pyridone" byproduct is essentially non-basic (amide-like character).

-

Dissolve: Dissolve crude material in DCM or Ethyl Acetate .

-

Extract: Wash the organic layer with 1M HCl (3x).

-

Chemistry: The product protonates and moves to the aqueous layer. Non-basic impurities (pyridones, neutral oligomers) stay in the organic layer.

-

-

Wash: Wash the acidic aqueous layer with fresh DCM (discard organics).

-

Recover: Basify the aqueous layer to pH ~10 using NaOH or Na2CO3 (keep cold to prevent hydrolysis heat).

-

Extract: Extract the now-neutral product back into DCM. Dry over Na2SO4 and concentrate.

Method B: Recrystallization (Best for Colored Impurities)

Why this works: Colored oligomers are highly polar and often insoluble in non-polar solvents.

-

Solvent System: Boiling Cyclohexane (or Hexanes) with a minimal amount of Benzene or Toluene added dropwise until dissolution.

-

Process: Dissolve hot. Add activated charcoal (to absorb color). Filter hot through Celite.

-

Crystallize: Allow to cool slowly to 4°C.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or DMF solutions? A: NO. Reasoning: DMSO is a mild oxidant and hygroscopic. Storing 2-chloropyridines in DMSO often leads to slow hydrolysis (due to absorbed water) or oxidation. Always store as a solid.

Q: The material is "oiling out" instead of crystallizing. Why? A: Impurity depression. Reasoning: Even small amounts of the N-oxide or pyridone impurity can depress the melting point significantly, creating a supercooled liquid (oil). Fix: Use Method A (Acid-Base Extraction) first to remove the impurity, then attempt crystallization again. Scratching the flask glass with a spatula can provide nucleation sites.

Q: Is the "brown crust" on the cap dangerous? A: Generally no, but it indicates a seal failure. Reasoning: This is likely the oxidized amine. It suggests air is getting in. Transfer the remaining clean solid to a new vial with a fresh septum immediately.

References

-

Hydrolysis of 2-Chloropyridines

- Barrera, C. M., et al. "Hydrolysis kinetics for 2-chloropyridine in supercritical water." The Journal of Supercritical Fluids, 2006.

- Context: Establishes the susceptibility of the C-Cl bond at the 2-position to hydrolytic cleavage, particularly under thermal stress.

-

Stability of Aminopyridines

-

Trissel, L. A., et al. "Stability of 4-Aminopyridine."[3] Hospital Pharmacy, 2002.

- Context: Documents the oxidative darkening of 4-aminopyridines and the requirement for light protection.

-

(General Journal Link as specific article is paywalled, verified via search snippet 1.7).

-

-

Purification via Acid-Base Extraction

- Organic Syntheses, Coll. Vol. 8, p.549 (2012).

- Context: Validates the use of pH manipulation to separate basic pyridines

-

General Handling of Halopyridines

- Sigma-Aldrich Safety Data Sheet (SDS) for 2-Amino-4-chloropyridine.

- Context: Provides baseline storage (Keep Cold/Dry)

Sources

Technical Support Center: 2-chloro-N-ethylpyridin-4-amine Synthesis & Optimization

Executive Summary: The Regioselectivity Challenge

The synthesis of 2-chloro-N-ethylpyridin-4-amine typically involves a Nucleophilic Aromatic Substitution (

The core technical challenge is Regioselectivity .[1] Both the C2 and C4 positions are electrophilic, but for the target molecule, we require exclusive substitution at the C4 position , leaving the C2-chlorine intact for downstream applications (e.g., Suzuki or Buchwald couplings).

-

Target Product: C4-substitution (Kinetic and often Thermodynamic product).[1]

-

Common Impurity A: C2-substitution (Regioisomer).

-

Common Impurity B: 2,4-bis(ethylamino)pyridine (Over-reaction).

This guide provides an optimized protocol to maximize C4 selectivity and troubleshooting steps for common failure modes.

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to favor C4 substitution through kinetic control.[1][3]

Reagents & Materials

-

Substrate: 2,4-Dichloropyridine (1.0 equiv).[1]

-

Nucleophile: Ethylamine (2.0 M in THF or 70% aq.[1] solution) — Note: THF solution is preferred to minimize hydrolysis.

-

Solvent: Ethanol (EtOH) or Isopropanol (iPrOH).[1] Protic solvents stabilize the leaving group transition state.[1]

-

Base: Triethylamine (

) or DIPEA (1.2 equiv).[1] Optional if using excess ethylamine.[1]

Step-by-Step Methodology

-

Preparation: In a pressure tube or sealed vial, dissolve 2,4-dichloropyridine (1.0 equiv) in Ethanol (concentration ~0.5 M).

-

Addition: Cool the solution to 0°C (ice bath). Slow addition is crucial to prevent local heating.[1]

-

Nucleophile Introduction: Add Ethylamine (2.5 equiv) dropwise.[1]

-

Why? Excess amine drives the reaction, but keeping it controlled prevents bis-substitution.[1]

-

-

Reaction: Seal the vessel and heat to 70–80°C for 4–6 hours.

-